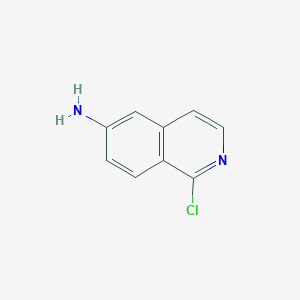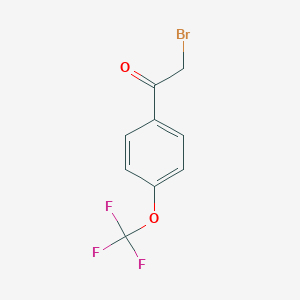
1-Chloroisoquinolin-6-amine
Übersicht
Beschreibung
1-Chloroisoquinolin-6-amine is a chemical compound with the molecular formula C9H7ClN2 and a molecular weight of 178.62 . It is a powder in physical form .
Synthesis Analysis
The synthesis of amines, including this compound, can be achieved through various methods. One such method involves the reduction of nitriles or amides and nitro compounds . Another method involves the S N 2 reactions of alkyl halides, ammonia, and other amines . Nucleophilic attack by an azide ion on an alkyl halide, followed by reduction of the azide so formed, is another possible method .Molecular Structure Analysis
The InChI code for this compound is 1S/C9H7ClN2/c10-9-8-2-1-7 (11)5-6 (8)3-4-12-9/h1-5H,11H2 . This code provides a unique representation of the molecule’s structure.Chemical Reactions Analysis
Amines, including this compound, can react rapidly with acid chlorides or acid anhydrides to form amides . These reactions typically take place rapidly at room temperature and provide high reaction yields .Wissenschaftliche Forschungsanwendungen
Synthesis of Anticancer Compounds
1-Chloroisoquinolin-6-amine serves as a precursor in the synthesis of novel isoquinolines, which have been identified as promising candidates for anticancer compounds. A study developed a convenient method for synthesizing 1-aminoisoquinolines with a heterocyclic substituent, highlighting their potential as anticancer agents due to their preliminary biological assay results (Konovalenko et al., 2020).
Nucleophilic Substitution Reactions
This compound undergoes nucleophilic substitution reactions to produce N-heteroaryl substituted adamantane-containing amines. These compounds exhibit significant interest due to their antiviral and psychotherapeutic activities. The study discusses the selective substitution of the chlorine atom with amino groups using adamantylalkylamines, showcasing the chemical versatility of this compound (Kharlamova et al., 2021).
Development of Antiplasmodial Agents
Research has also explored the application of this compound in synthesizing new compounds with antiplasmodial activity. The synthesis of novel ferrocene–chloroquine analogues, incorporating this compound, demonstrated potential against Plasmodium falciparum, offering insights into developing new treatments for malaria (Beagley et al., 2003).
Chemical Synthesis and Reactivity
The compound's reactivity has been harnessed in synthesizing new derivatives with various biological activities. For instance, amination of chloro-substituted heteroarenes with adamantane-containing amines, including 1,3-dichloroisoquinoline, demonstrates the selective substitution reactions that yield products depending on the structure of the starting compounds. This study underscores the importance of this compound in chemical synthesis, offering pathways to new chemical entities (Abel et al., 2016).
Wirkmechanismus
Target of Action
Similar compounds have been known to interact with various enzymes and receptors, which could potentially be the case for 1-chloroisoquinolin-6-amine as well .
Mode of Action
It’s known that many amines interact with their targets through hydrogen bonding and electrostatic interactions . The presence of the amine group in this compound suggests a similar mode of action.
Biochemical Pathways
Amines are generally involved in a wide range of biochemical processes, including neurotransmission and enzymatic reactions .
Pharmacokinetics
The compound’s molecular weight (17862) suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed .
Result of Action
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound .
Safety and Hazards
1-Chloroisoquinolin-6-amine is classified under the GHS07 hazard class . It has the hazard statements H302, H315, H319, H335, indicating that it is harmful if swallowed, in contact with skin, or if inhaled, and it causes serious eye irritation . It also has several precautionary statements, including P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
Biochemische Analyse
Biochemical Properties
1-Chloroisoquinolin-6-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances. The interaction with these enzymes can lead to the activation or inhibition of metabolic pathways, affecting the overall biochemical processes within the cell . Additionally, this compound can bind to specific proteins, altering their conformation and function, which can have downstream effects on cellular activities.
Cellular Effects
This compound influences various types of cells and cellular processes. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the activity of signaling molecules such as kinases and phosphatases, leading to changes in cell proliferation, differentiation, and apoptosis . Furthermore, this compound can impact gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the transcription of specific genes . These effects on cellular metabolism can result in altered energy production and utilization, affecting the overall function of the cell.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound can bind to specific biomolecules, such as enzymes and receptors, leading to changes in their activity. For instance, this compound can inhibit the activity of certain enzymes by binding to their active sites, preventing substrate binding and subsequent catalytic activity . Additionally, the compound can activate or inhibit signaling pathways by interacting with receptors on the cell surface or within the cell, leading to changes in downstream signaling events . These molecular interactions can result in alterations in gene expression, protein function, and overall cellular behavior.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light or high temperatures . The degradation products may have different biochemical properties and effects on cells. Long-term exposure to this compound in in vitro or in vivo studies has shown that the compound can lead to sustained changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in biochemical and physiological processes . Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. Additionally, high doses of this compound can result in toxic or adverse effects, such as cellular damage, inflammation, and organ dysfunction . These dosage-dependent effects are important considerations for the safe and effective use of the compound in research and therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways within the cell. It can be metabolized by enzymes such as cytochrome P450, leading to the formation of metabolites with different biochemical properties . These metabolites can further participate in metabolic reactions, affecting the overall metabolic flux and levels of specific metabolites within the cell . The interaction of this compound with cofactors and other metabolic enzymes can also influence its metabolic fate and activity.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through active transport mechanisms, where it binds to transporters on the cell membrane and is transported into the cytoplasm . Once inside the cell, this compound can interact with binding proteins that facilitate its distribution to specific cellular compartments or organelles . The localization and accumulation of the compound within cells can influence its biochemical activity and effects on cellular function.
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. The compound can be targeted to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, this compound may localize to the nucleus, where it can interact with transcription factors and other nuclear proteins to influence gene expression . Alternatively, it may be directed to the mitochondria, where it can affect mitochondrial function and energy production . The subcellular localization of this compound is an important determinant of its biochemical and cellular effects.
Eigenschaften
IUPAC Name |
1-chloroisoquinolin-6-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2/c10-9-8-2-1-7(11)5-6(8)3-4-12-9/h1-5H,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZBKVCUKSMTGMP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN=C2Cl)C=C1N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10627505 | |
| Record name | 1-Chloroisoquinolin-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10627505 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
347146-33-2 | |
| Record name | 1-Chloroisoquinolin-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10627505 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-chloroisoquinolin-6-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














